molecular formula C18H17N3OS B2452137 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207041-85-7

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2452137
CAS RN: 1207041-85-7
M. Wt: 323.41
InChI Key: KRUXWWCGYLKVTQ-UHFFFAOYSA-N
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Description

“2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first synthesized by glyoxal and ammonia . Hadizadeh et al. synthesized a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .


Molecular Structure Analysis

The structure of a similar compound, a Pd (II) complex with the new (2- ( (1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-5-yl) (phenyl)methanone ligand, was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques .


Chemical Reactions Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives, such as the one , have been reported to show antibacterial activity . They could potentially be used in the development of new antibacterial drugs.

Antimycobacterial Activity

These compounds also exhibit antimycobacterial properties . This suggests they could be used in treatments for diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

Imidazole derivatives have been found to have anti-inflammatory effects . This makes them potential candidates for the development of anti-inflammatory drugs.

Antitumor Activity

Some imidazole derivatives have shown antitumor activity . This suggests they could be used in cancer treatments.

Antidiabetic Activity

Imidazole derivatives have also been reported to have antidiabetic properties . They could potentially be used in the treatment of diabetes.

Antioxidant Activity

Some imidazole derivatives have shown good scavenging potential, suggesting they have antioxidant activity . This could make them useful in treatments for diseases caused by oxidative stress.

Antifungal and Antihelmintic Activities

Imidazole derivatives have been found to have antifungal and antihelmintic activities . This suggests they could be used in the treatment of fungal infections and parasitic worm infections.

Antiulcer Activity

Compounds containing an imidazole ring, such as omeprazole and pantoprazole, are used as antiulcer agents . This suggests that “2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide” could potentially have similar applications.

Mechanism of Action

The mechanism of action of a similar compound, a Pd (II) complex, is due to its antiangiogenic effect and promotion of apoptosis, as verified by DNA condensation and FACS analysis .

Future Directions

The experimental results and drug-likeness properties of a similar compound, a Pd (II) complex, suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c19-17(22)13-23-18-20-11-16(15-9-5-2-6-10-15)21(18)12-14-7-3-1-4-8-14/h1-11H,12-13H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUXWWCGYLKVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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